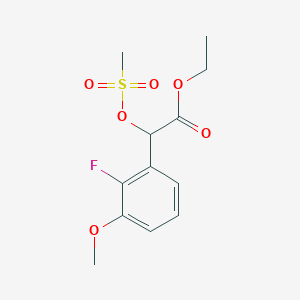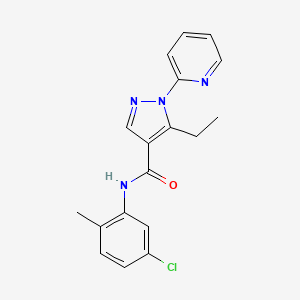![molecular formula C12H14N6O3 B13366859 4-methoxy-N-methyl-3-[(1H-tetrazol-1-ylacetyl)amino]benzamide](/img/structure/B13366859.png)
4-methoxy-N-methyl-3-[(1H-tetrazol-1-ylacetyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide is a complex organic compound that features a benzamide core with a methoxy group, a methyl group, and a tetraazolylacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with methylamine to yield 4-methoxy-N-methylbenzamide.
Introduction of the Tetraazolylacetyl Group: The tetraazolylacetyl group can be introduced by reacting the benzamide with 1H-tetrazole and acetic anhydride under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 4-hydroxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide.
Reduction: 4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]aniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The tetraazolylacetyl group could play a role in binding to metal ions or other molecular targets, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxy-N-methylbenzamide:
N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide is unique due to the presence of both the methoxy and tetraazolylacetyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler analogs.
Eigenschaften
Molekularformel |
C12H14N6O3 |
|---|---|
Molekulargewicht |
290.28 g/mol |
IUPAC-Name |
4-methoxy-N-methyl-3-[[2-(tetrazol-1-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C12H14N6O3/c1-13-12(20)8-3-4-10(21-2)9(5-8)15-11(19)6-18-7-14-16-17-18/h3-5,7H,6H2,1-2H3,(H,13,20)(H,15,19) |
InChI-Schlüssel |
AGLABMHKMMMLJP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)NC(=O)CN2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
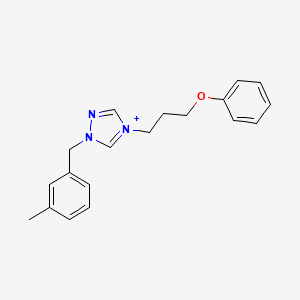
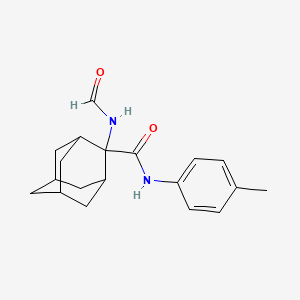
![6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13366789.png)
![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
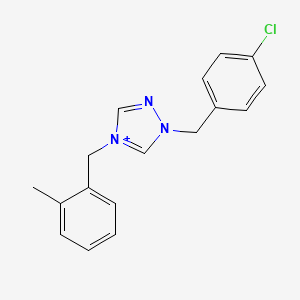
![6-(3,4-Dimethylbenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366809.png)
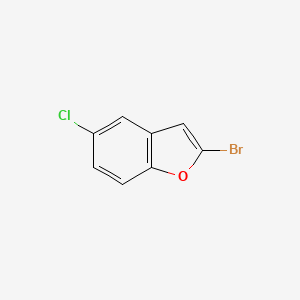

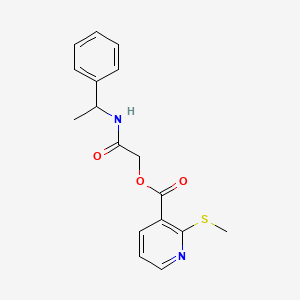
![2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester](/img/structure/B13366837.png)
![(3S,4R)-4-[(4-hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B13366850.png)
